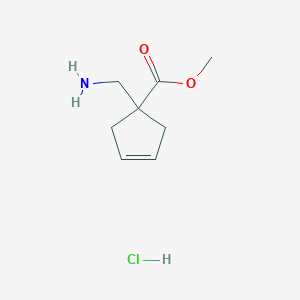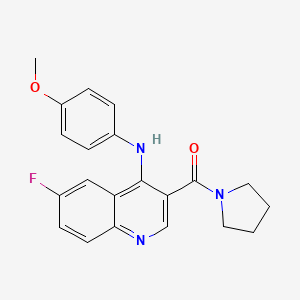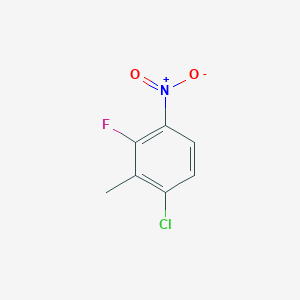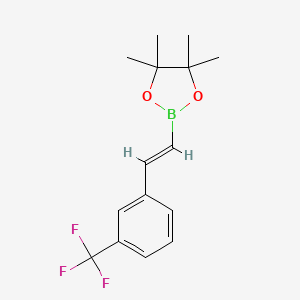
(E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl compounds are widely used in the field of pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties . The trifluoromethyl group plays an increasingly important role in these fields .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, trifluoromethylation of carbon-centered radical intermediates has been described . Also, electrochemically generated trifluoromethyl radicals have been used in reactions with aryl alkynes .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, it’s known that trifluoromethyl groups can significantly influence the molecular structure of the compounds they are part of, affecting their reactivity and other properties .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they have been successfully utilized in C–F bond activation in a CF3 group .Physical And Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties. For example, 3-(Trifluoromethyl)styrene has properties such as a density of 1.2±0.1 g/cm3, boiling point of 149.4±0.0 °C at 760 mmHg, and vapour pressure of 5.1±0.2 mmHg at 25°C .Aplicaciones Científicas De Investigación
Fluorescence Probes for Detecting Hydrogen Peroxide
A series of boronate ester fluorescence probes, including derivatives of (E)-4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, have been synthesized for detecting hydrogen peroxide (H2O2). These probes exhibited varied fluorescence responses to H2O2, demonstrating their potential in biochemical applications (Lampard et al., 2018).
Synthesis of Novel Boron-Containing Compounds
Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These compounds are intermediates for producing boron-containing stilbene derivatives, which are significant in developing new materials for technologies like LCD displays and potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Continuous Flow Synthesis
A scalable process has been developed for the preparation of a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This continuous-flow process efficiently produced large quantities of the key propargylation reagent, highlighting its industrial-scale synthesis potential (Fandrick et al., 2012).
Development of Silicon-Based Drugs and Odorants
A derivative of 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of biologically active compounds, demonstrating its application in pharmaceutical and fragrance industries (Büttner et al., 2007).
Electrochemical Properties and Reactions
Electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted. This study provides insights into the electrochemical behavior of these compounds, which is essential for developing advanced materials and chemical sensors (Tanigawa et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . They are often used to increase the metabolic stability and other desirable properties of drug compounds .
Mode of Action
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Biochemical Pathways
It’s known that the introduction of a trifluoromethyl group into bioactive organic molecules strongly affects their unique features such as polarity and lipid solubility . This suggests that the compound could potentially interact with various biochemical pathways in unique ways.
Pharmacokinetics
For instance, the incorporation of fluorine atoms is known to be an effective way to increase the metabolic stability of drug compounds .
Result of Action
For instance, the incorporation of fluorine atoms is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHKLBBQXCSAQZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
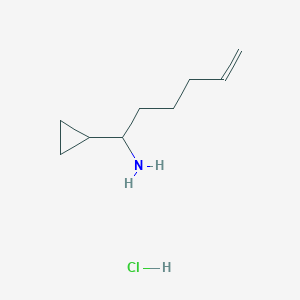
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
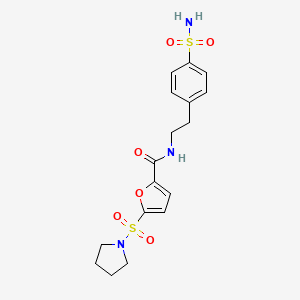
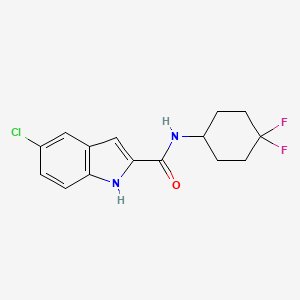
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)
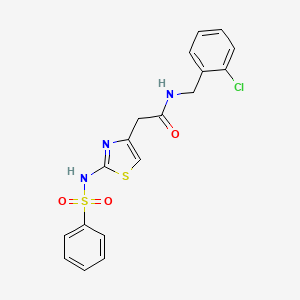
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899606.png)
![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)

![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)
